molecular formula C8H20Cl2N2 B2544495 N-Ethyl-N-propylazetidin-3-amine;dihydrochloride CAS No. 2445794-54-5

N-Ethyl-N-propylazetidin-3-amine;dihydrochloride

Cat. No.: B2544495
CAS No.: 2445794-54-5
M. Wt: 215.16
InChI Key: FJJPZBWYZPAHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-propylazetidin-3-amine dihydrochloride is a secondary amine derivative featuring a four-membered azetidine ring substituted with ethyl and propyl groups at the nitrogen atom. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.17 . The dihydrochloride salt form enhances its solubility in aqueous environments, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

IUPAC Name

N-ethyl-N-propylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJPZBWYZPAHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with ethyl and propyl amines under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt form renders the compound highly water-soluble, enabling deprotonation under basic conditions to yield the free amine.

Reaction TypeConditionsProductsReference
NeutralizationAqueous NaOH (pH > 10)Free base: N-Ethyl-N-propylazetidin-3-amine + NaCl + H<sub>2</sub>O
ProtonationStrong acids (e.g., HCl)Re-formation of dihydrochloride salt

Nucleophilic Substitution

The secondary amine and azetidine ring may participate in alkylation or acylation reactions.

Reaction TypeReagentsProductsNotesReference
AlkylationAlkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium saltsLimited by steric hindrance from ethyl/propyl groups
AcylationAcetyl chlorideN-Acetylated derivativeRequires anhydrous conditions

Oxidation-Reduction

The amine group and azetidine ring exhibit redox sensitivity.

Reaction TypeConditionsProductsNotesReference
OxidationH<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>N-Oxide derivativeLikely to form under mild oxidative conditions
ReductionH<sub>2</sub>/Pd-CAzetidine ring openingYields linear amine products

Condensation and Coupling Reactions

The amine group can act as a nucleophile in condensation reactions.

Reaction TypeReagentsProductsApplicationReference
Carbodiimide couplingEDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide)Amide bondsPeptide synthesis or bioconjugation
Schiff base formationAldehydes (e.g., formaldehyde)Imine intermediatesPrecursors for heterocyclic compounds

Thermochemical Data

Enthalpy changes for hydrogenation of analogous amines provide insights into reaction energetics.

ReactionΔ<sub>r</sub>H° (kJ/mol)MethodNotesReference
Hydrogenation of N-Ethylisopropylamine91.6 ± 4.1Calorimetry (Acetic acid solvent)Comparable azetidine derivatives may exhibit similar exothermicity

Stability and Degradation

  • Thermal Decomposition : Above 200°C, the dihydrochloride salt may decompose, releasing HCl and forming degradation products such as ethylene or propylene derivatives .

  • Photolysis : Exposure to UV light could cleave the azetidine ring, yielding imine or nitrile byproducts .

Key Considerations

  • Steric Effects : Bulky ethyl and propyl substituents limit reactivity at the nitrogen center.

  • Solubility : High water solubility facilitates reactions in polar solvents but complicates isolation of non-polar products.

  • Salt Form : The dihydrochloride form stabilizes the compound but requires neutralization for many organic reactions.

While experimental data specific to N-Ethyl-N-propylazetidin-3-amine dihydrochloride remains sparse, its behavior aligns with established trends for secondary aliphatic amines and azetidine derivatives . Further studies are warranted to validate these predictions.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-N-propylazetidin-3-amine; dihydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor positions it as a candidate for cancer therapy.

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
N-Ethyl-N-propylazetidin-3-amineMCF-7 (Breast Cancer)10–33MEK inhibition
CA-4MCF-73.9Tubulin polymerization disruption
Compound 9qMDA-MB-23123–33Tubulin-binding at colchicine site

In vitro studies reveal that derivatives exhibit significant antiproliferative effects against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Biological Studies

The compound is utilized in biochemical assays to probe enzyme interactions and receptor binding. Its ability to inhibit specific pathways makes it valuable for studying cellular processes related to growth and apoptosis.

Materials Science

N-Ethyl-N-propylazetidin-3-amine; dihydrochloride is explored in developing novel polymers with unique mechanical and chemical properties. Its incorporation into polymer matrices can enhance material performance in industrial applications.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of azetidine derivatives on MCF-7 breast cancer cells, demonstrating that compounds similar to N-Ethyl-N-propylazetidin-3-amine exhibited IC50 values indicating potent activity comparable to established chemotherapeutics. The study highlighted the importance of the MEK pathway in cancer treatment, emphasizing the need for further research into azetidine derivatives as potential therapeutic agents .

Case Study 2: Polymer Development

Research focused on incorporating N-Ethyl-N-propylazetidin-3-amine into polymer formulations aimed at enhancing drug delivery systems. The findings suggested improved solubility and stability of the resultant polymers, paving the way for advancements in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other azetidine derivatives and chloroethylamine hydrochlorides to highlight structural and functional differences:

Azetidine Derivatives
  • N-Benzyl-N-methylazetidin-3-amine dihydrochloride: Substituents: Benzyl (aromatic) and methyl groups on the azetidine nitrogen. Key Difference: The benzyl group introduces aromaticity and bulkiness, which may influence receptor binding or metabolic stability compared to the aliphatic ethyl/propyl groups in the target compound.
Chloroethylamine Hydrochlorides
  • 2-(Diisopropylamino)ethyl chloride hydrochloride (CAS 4261-68-1): Molecular Formula: C₈H₁₈ClN·HCl (calculated molecular weight ~199.9). Substituents: Branched diisopropyl groups and a chloroethyl chain. Applications: Intermediate in organic synthesis, particularly for introducing amine functionalities . Key Difference: The absence of an azetidine ring and presence of a chloroethyl chain reduce ring strain but may limit applications in constrained geometries.
  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (Similarity score: 0.88): Molecular Formula: C₅H₁₃Cl₂N (MW 158.07). Substituents: Dimethylamine and chloro groups on a propane backbone.
Carbodiimide Derivatives
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): Molecular Formula: C₈H₁₈ClN₃ (MW 191.70). Applications: Widely used as a carboxyl-activating agent in peptide synthesis. Key Difference: The carbodiimide functional group enables distinct reactivity (e.g., crosslinking) compared to secondary amines like the target compound .

Commercial and Research Status

  • EDC·HCl : Commercially available and widely used in bioconjugation, reflecting its established utility .
  • Chloroethylamine Derivatives : Actively used in synthesis (e.g., and ), suggesting robust demand in chemical manufacturing.

Biological Activity

N-Ethyl-N-propylazetidin-3-amine; dihydrochloride is a compound of interest due to its potential biological activities, particularly as a MEK inhibitor and in the context of various therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in different biological systems, and relevant research findings.

Overview of Biological Activity

Mechanism of Action:
N-Ethyl-N-propylazetidin-3-amine; dihydrochloride functions primarily as a MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibitor. This pathway is crucial for regulating cell growth, differentiation, and apoptosis in response to various stimuli. Dysregulation of the MEK/ERK pathway is implicated in several cancers, making MEK inhibitors valuable in cancer therapy .

In Vitro Studies

Antiproliferative Effects:
Research has demonstrated that azetidine derivatives exhibit significant antiproliferative effects in cancer cell lines. For instance, compounds similar to N-Ethyl-N-propylazetidin-3-amine have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
N-Ethyl-N-propylazetidin-3-amineMCF-7 (Breast Cancer)10–33MEK inhibition
CA-4MCF-73.9Tubulin polymerization disruption
Compound 9qMDA-MB-23123–33Tubulin-binding at colchicine site

Case Studies

Anticonvulsant Properties:
In addition to its anticancer potential, N-Ethyl-N-propylazetidin-3-amine has been explored for its anticonvulsant properties. Studies involving H3 receptor antagonists have shown that modifications to the azetidine structure can enhance anticonvulsant activity. For example, certain derivatives exhibited effective H3 receptor inverse agonistic activity with EC50 values indicating robust pharmacological effects .

Table 2: Anticonvulsant Activity of Modified Azetidines

CompoundEC50 (nM)Model UsedObservations
Compound 3m129HEK-293 Cell LineEffective H3R inverse agonist
Pitolisant403Clinical Phase IIIFavorable EEG profile

Research Findings

  • MEK Inhibition and Cancer Treatment:
    • The compound's ability to inhibit MEK has been linked to reduced tumor growth in various preclinical models. Targeting the MEK/ERK pathway is particularly promising for tumors with aberrant signaling due to K-Ras or B-Raf mutations .
  • Stability and Efficacy:
    • Stability studies have shown that azetidine derivatives maintain their structural integrity under various conditions (acidic, alkaline, oxidative), which is crucial for their therapeutic application .
  • Synergistic Effects:
    • Combining N-Ethyl-N-propylazetidin-3-amine with other agents may enhance its efficacy against resistant cancer cell lines, suggesting potential for combination therapies in clinical settings.

Q & A

(Basic) What synthetic routes are commonly employed for synthesizing N-Ethyl-N-propylazetidin-3-amine dihydrochloride, and what critical reaction parameters must be controlled?

Methodological Answer:
Synthesis typically involves alkylation or reductive amination of azetidine precursors. For example, reacting azetidin-3-amine with ethyl and propyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. The dihydrochloride salt is formed via HCl gas treatment in a non-polar solvent. Key parameters include maintaining a nitrogen atmosphere to prevent oxidation, controlling reaction temperature (often 0–5°C to avoid side reactions), and stoichiometric excess of alkylating agents to ensure complete substitution . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity, as confirmed by HPLC .

(Basic) Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient. Purity thresholds should exceed 98% for research-grade material .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify azetidine ring integrity and alkyl substituents. Key signals include δ ~3.2–3.5 ppm (N-CH₂ protons) and δ ~1.0–1.5 ppm (ethyl/propyl methyl/methylene groups) .
    • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]⁺ at m/z 215.17) and chloride adducts .

(Basic) What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C in a desiccator (humidity <30%). The compound is hygroscopic and prone to decomposition under prolonged exposure to moisture or elevated temperatures (>25°C). Periodic purity checks via HPLC are advised for long-term storage (>6 months) .

(Advanced) How can researchers resolve low aqueous solubility challenges during in vitro assays?

Methodological Answer:
The dihydrochloride form enhances solubility compared to the free base, but further optimization may be required:

  • Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) in buffered solutions (pH 4–6).
  • Adjust pH with dilute HCl/NaOH to balance ionization without degrading the azetidine ring.
  • For cell-based assays, validate solvent compatibility via cytotoxicity controls (e.g., MTT assays) .

(Advanced) How to design experiments to investigate its potential antimicrobial mechanisms, given structural analogs like octenidine dihydrochloride?

Methodological Answer:

  • Mechanistic Studies:
    • Perform time-kill assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains to assess bactericidal kinetics .
    • Use fluorescent probes (e.g., DiSC₃(5)) to evaluate membrane depolarization.
    • Quantify intracellular ATP levels to confirm disruption of energy metabolism.
  • Data Interpretation: Compare results with octenidine’s known membrane-disrupting action, but validate specificity via RNA-seq or proteomic profiling to identify unique targets .

(Advanced) How to address contradictions in reported synthetic yields (e.g., 60% vs. 85%) across studies?

Methodological Answer:

  • Root Cause Analysis:
    • Assess differences in alkylation step duration (optimal 12–18 hrs) or solvent polarity (e.g., THF vs. DMF).
    • Trace moisture content in reagents (e.g., amine starting materials) can hydrolyze intermediates, reducing yields. Use Karl Fischer titration to ensure <0.1% water .
  • Mitigation: Optimize reaction scaling using design-of-experiments (DoE) approaches, such as 3² factorial designs varying temperature and reagent ratios .

(Advanced) What formulation strategies enhance stability in preclinical studies?

Methodological Answer:

  • Lyophilization: Prepare a 10 mM solution in water, lyophilize, and reconstitute in PBS (pH 5.5) before use.
  • Matrix-Based Delivery: Encapsulate in HPMC/ethyl cellulose matrices to control release kinetics and protect against hydrolysis. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.